molecular formula C17H17N5OS B2537025 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2194847-03-3

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2537025
CAS No.: 2194847-03-3
M. Wt: 339.42
InChI Key: QMBSXWXGQHCEFH-UHFFFAOYSA-N
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Description

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a thieno[3,2-d]pyrimidin-4-yl group attached to an azetidin-3-yl moiety, which is further linked to a cyclopenta[c]pyridazin-3-one structure[_{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...[{{{CITATION{{{_2{Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine ...](https://link.springer.com/article/10.1134/S1068162021060194).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-yl core[_{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno [3,4 ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate[{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 .... The resulting thieno[3,2-d]pyrimidin-4-one derivatives can then be further modified to introduce the azetidin-3-yl and cyclopenta[c]pyridazin-3-one moieties[{{{CITATION{{{_1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, ketones, or alcohols, while reduction reactions might produce alcohols, amines, or alkenes.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in the treatment of diseases such as cancer.

  • Industry: : It can be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidin-4-yl derivatives and related heterocyclic compounds. Similar compounds might include:

  • Thieno[3,2-d]pyrimidin-4-one derivatives

  • Azetidine derivatives

  • Cyclopenta[c]pyridazin-3-one derivatives

The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-15-6-12-2-1-3-13(12)20-22(15)9-11-7-21(8-11)17-16-14(4-5-24-16)18-10-19-17/h4-6,10-11H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSXWXGQHCEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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